3-Fluorophenyl isocyanate
Overview
Description
3-Fluorophenyl isocyanate is an organic compound with the molecular formula C₇H₄FNO. It is a clear, colorless liquid that is used as a building block in chemical synthesis. The compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an isocyanate group. This unique structure imparts specific chemical properties and reactivity to the compound .
Mechanism of Action
Target of Action
3-Fluorophenyl isocyanate is a fluorinated building block used in chemical synthesis
Biochemical Pathways
It has been used in the synthesis of linezolid and in the preparation of substituted 6-ureidopurines , indicating its potential role in modifying biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. In the synthesis of linezolid and substituted 6-ureidopurines, it contributes to the formation of the final compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . It’s also important to take precautionary measures against static discharge .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorophenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 3-fluoroaniline with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The reaction proceeds as follows:
3-Fluoroaniline+Phosgene→3-Fluorophenyl isocyanate+Hydrogen chloride
Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions are similar, with the formation of this compound and hydrogen chloride as by-products .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to handle the reagents safely. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Cyclization Reactions: Under specific conditions, this compound can undergo cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
3-Fluorophenyl isocyanate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of fluorinated compounds, which are important in medicinal chemistry and materials science.
Biology: Employed in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. The fluorine atom can enhance the biological activity and metabolic stability of these compounds.
Medicine: Used in the development of drugs, such as linezolid, an antibiotic.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
2-Fluorophenyl isocyanate: Similar structure but with the fluorine atom in the ortho position.
4-Fluorophenyl isocyanate: Similar structure but with the fluorine atom in the para position.
3-Chlorophenyl isocyanate: Similar structure but with a chlorine atom instead of fluorine.
3-Bromophenyl isocyanate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 3-Fluorophenyl isocyanate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of fluorine can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1-fluoro-3-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKWVZGZRYDACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193403 | |
Record name | 3-Fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404-71-7 | |
Record name | 3-Fluorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorophenyl isocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY8BHX3TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-fluorophenyl isocyanate in the synthesis of linezolid and its analogues?
A1: this compound serves as a key starting material in the synthesis of linezolid, a clinically important oxazolidinone antibiotic, and its structural analogues. [, ] In the synthetic routes described, this compound reacts with (R)-epichlorohydrin or 2-chloromethyloxirane to form a carbamate intermediate. This intermediate undergoes further chemical transformations, ultimately leading to the formation of the desired oxazolidinone ring system. [, ]
Q2: How does the structure of 3-fluoro-4-(2-arylthiazol-4-yl)phenyl oxazolidinone derivatives, synthesized using this compound, relate to their antibacterial activity?
A2: Research indicates that introducing a 2-arylthiazol-4-yl moiety at the 4-position of the 3-fluorophenyl ring in oxazolidinone derivatives can enhance antibacterial activity. [] Specifically, compounds IXc and Xc, featuring specific substituents on the arylthiazol moiety, exhibited promising antibacterial activities. [] While the exact mechanism of action for these compounds requires further investigation, this structural modification likely influences their binding affinity to bacterial ribosomes, ultimately inhibiting protein synthesis. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antibacterial potency of these compounds.
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